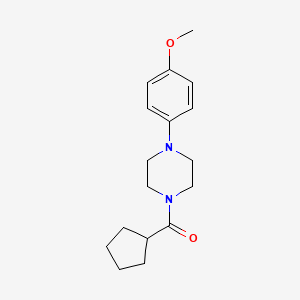
ethyl (4-methoxy-2-methylphenyl)carbamate
Vue d'ensemble
Description
Ethyl (4-methoxy-2-methylphenyl)carbamate, also known as methomyl, is a carbamate insecticide that is widely used in agriculture to control pests. Methomyl acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. Methomyl has been extensively studied due to its widespread use and potential impact on human health and the environment.
Mécanisme D'action
Methomyl acts as a reversible inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. By inhibiting acetylcholinesterase, ethyl (4-methoxy-2-methylphenyl)carbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis of the insect.
Biochemical and Physiological Effects:
Methomyl has been shown to have a range of biochemical and physiological effects on both insects and mammals. In insects, this compound causes paralysis and death by overstimulating the nervous system. In mammals, this compound can cause a range of symptoms, including headaches, dizziness, nausea, and vomiting. Methomyl has also been shown to have teratogenic effects, meaning it can cause birth defects in developing fetuses.
Avantages Et Limitations Des Expériences En Laboratoire
Methomyl has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the nervous system. Methomyl is also relatively easy to synthesize and purify, making it readily available for research purposes. However, ethyl (4-methoxy-2-methylphenyl)carbamate also has several limitations. It is highly toxic and can pose a risk to researchers if not handled properly. Methomyl can also have non-specific effects on other enzymes and biological processes, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on ethyl (4-methoxy-2-methylphenyl)carbamate. One area of interest is the development of safer and more effective insecticides that do not pose a risk to human health or the environment. Another area of interest is the investigation of the potential impact of carbamate insecticides on the food chain and ecosystems. Finally, there is a need for further research on the mechanism of action of this compound and other carbamate insecticides to better understand their effects on the nervous system and other biological processes.
Applications De Recherche Scientifique
Methomyl has been widely used in scientific research to study the mechanism of action of carbamate insecticides. Researchers have used ethyl (4-methoxy-2-methylphenyl)carbamate to study the inhibition of acetylcholinesterase and its effects on the nervous system. Methomyl has also been used to investigate the potential impact of carbamate insecticides on the environment and the food chain.
Propriétés
IUPAC Name |
ethyl N-(4-methoxy-2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(13)12-10-6-5-9(14-3)7-8(10)2/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFRZXHFPITEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



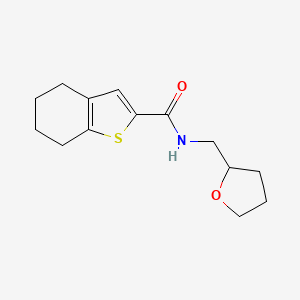
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431440.png)
![2-[(1-adamantylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4431447.png)


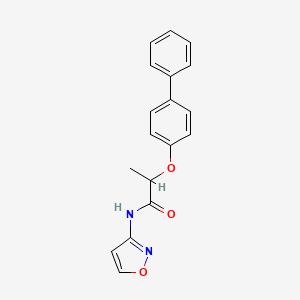
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B4431492.png)
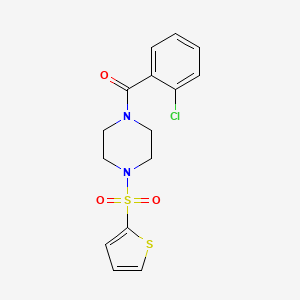
![methyl [1-(1-adamantyl)propyl]carbamate](/img/structure/B4431500.png)
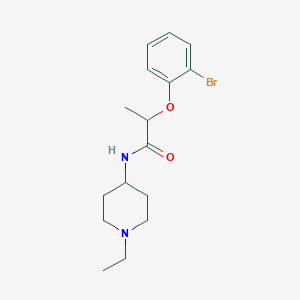

![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B4431512.png)
![ethyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4431522.png)
